1-[2-(4-Chlorophenyl)ethenyl]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)ethenyl]azulene is a chemical compound known for its unique structure, which combines the azulene and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: Azulene and 4-chlorobenzaldehyde.
Reaction: The reaction is carried out using a Wittig reaction, where a phosphonium ylide reacts with 4-chlorobenzaldehyde to form the desired ethenyl linkage.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, introducing various substituents like nitro, sulfonyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid or nitric acid for nitration, and alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted azulene.
Substitution: Nitro, sulfonyl, or alkyl-substituted azulene derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its unique color properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]azulene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)ethenyl]azulene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(4-Methylphenyl)ethenyl]azulene: Contains a methyl group instead of chlorine.
1-[2-(4-Nitrophenyl)ethenyl]azulene: Contains a nitro group instead of chlorine.
Uniqueness: 1-[2-(4-Chlorophenyl)ethenyl]azulene is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The combination of azulene and chlorophenyl groups also imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
652142-04-6 |
---|---|
Molecular Formula |
C18H13Cl |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13Cl/c19-17-12-7-14(8-13-17)6-9-16-11-10-15-4-2-1-3-5-18(15)16/h1-13H |
InChI Key |
DQYBHLPLFWGYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.